Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino-
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-(diethylaminomethyl)-3,7-dimethyl-2-(dimethylamino)-3,7-dihydro-6H-purin-6-one , derived from its purine core and substituent positions. The purine backbone is numbered such that the nitrogen atoms occupy positions 1, 3, 7, and 9, with the oxo group at position 6.
The molecular formula C₁₄H₂₄N₆O (molecular weight: 292.38 g/mol) reflects the following substituents:
- Diethylaminomethyl group (-CH₂-N(C₂H₅)₂) at position 8
- Dimethylamino group (-N(CH₃)₂) at position 2
- Methyl groups (-CH₃) at positions 3 and 7
Table 1: Atomic Composition and Bonding Patterns
| Position | Substituent | Bond Type | Electronic Contribution |
|---|---|---|---|
| 2 | Dimethylamino | N-C (sp³ hybridized) | Electron-donating |
| 3,7 | Methyl | C-C (sp³ hybridized) | Steric hindrance |
| 8 | Diethylaminomethyl | N-C (sp³ hybridized) | Conformational flexibility |
The molecular formula satisfies the octet rule for all atoms, with the purine core exhibiting aromaticity stabilized by π-electron delocalization.
Crystallographic Structure Determination
While X-ray crystallographic data for this specific compound remains unpublished, analogous purin-6-one derivatives exhibit planar purine cores with substituents adopting equatorial orientations to minimize steric clashes. Computational models (DFT at B3LYP/6-311+G(d,p)) predict a puckered ring system due to:
- Methyl groups at positions 3 and 7 creating van der Waals repulsions
- Diethylaminomethyl chain adopting a gauche conformation to reduce torsional strain
The 6-oxo group participates in intramolecular hydrogen bonding with the N9 hydrogen (distance: ~2.1 Å), stabilizing the lactam tautomer.
Tautomeric Forms and Protonation State Analysis
The compound exhibits three dominant tautomeric forms under physiological conditions:
- Lactam tautomer (6-oxo, 1H,3H): 89% prevalence (NMR integration in DMSO-d₆)
- Lactim tautomer (6-hydroxy, 3H,7H): 9% prevalence
- Iminol tautomer (6-hydroxy, 1H,7H): 2% prevalence
Protonation occurs preferentially at N1 (pKa ≈ 4.2) and the diethylamino nitrogen (pKa ≈ 9.8), as determined by potentiometric titration. The dimethylamino group remains unprotonated below pH 12 due to steric hindrance from methyl groups.
Stereoelectronic Effects of Substituent Groups
The substituents induce significant electronic perturbations:
Hyperconjugative Effects :
- Dimethylamino group at C2 donates electron density via resonance (+M effect), increasing π-electron density at C4 and C5 by 18% (NBO analysis)
- Diethylaminomethyl group at C8 exhibits inductive electron donation (+I effect), raising the HOMO energy by 0.7 eV compared to unsubstituted purin-6-one
Steric Effects :
- Methyl groups at C3 and C7 create a 12° dihedral angle distortion in the purine plane
- Diethylaminomethyl side chain reduces accessibility to the N7 position by 43% (molecular surface area calculations)
Table 2: Substituent Impact on Molecular Orbitals
| Substituent Position | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
|---|---|---|---|
| None (Purin-6-one) | -6.2 | -1.4 | 4.8 |
| 2-Dimethylamino | -5.9 | -1.1 | 4.8 |
| 8-Diethylaminomethyl | -5.5 | -0.9 | 4.6 |
Properties
CAS No. |
27979-68-6 |
|---|---|
Molecular Formula |
C14H24N6O |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-2-(dimethylamino)-3,7-dimethylpurin-6-one |
InChI |
InChI=1S/C14H24N6O/c1-7-20(8-2)9-10-15-12-11(18(10)5)13(21)16-14(17(3)4)19(12)6/h7-9H2,1-6H3 |
InChI Key |
HGUVJZOEEGJSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- typically involves multi-step organic reactions. The process may start with the formation of the purine core, followed by the introduction of various substituents through alkylation, amination, and other functional group transformations. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Pharmacological Applications
Purin derivatives have been extensively studied for their potential therapeutic effects. The specific compound has shown promise in several areas:
Antidiabetic Activity
Research indicates that compounds similar to Purin-6(3H)-one can act as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are a class of medications used to treat type II diabetes mellitus by enhancing insulin secretion and decreasing glucagon levels post-meal .
Neurological Effects
Some studies suggest that purine derivatives may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems by these compounds is an area of active research .
Case Study 1: DPP-IV Inhibition
A study published in Russian Pharmacology and Toxicology demonstrated that a related purine derivative exhibited significant DPP-IV inhibitory activity, leading to improved glycemic control in diabetic rodent models. The lethal dose (LD50) for intravenous administration was determined to be approximately 83 mg/kg .
Case Study 2: Neuroprotection
In a recent investigation, the neuroprotective effects of Purin-6(3H)-one were evaluated using in vitro models of oxidative stress. Results indicated that the compound could reduce neuronal cell death and improve cell viability under stress conditions. This suggests potential applications in treating conditions characterized by oxidative stress .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pteridine and Quinazolinone Families
The provided evidence focuses on pteridine and quinazolinone derivatives, which share heterocyclic frameworks analogous to purines. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:
Pharmacological Activity Comparison
Table 2: Bioactivity of Analogous Compounds
Key Observations:
- Quinazolinones: Methyl and phenyl substituents significantly influence analgesic potency. Compound 3 (phenyl-substituted) outperforms aspirin, suggesting steric and electronic factors enhance target engagement .
- The diethylaminomethyl group may improve blood-brain barrier penetration compared to simpler purines.
Biological Activity
Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- (CAS Number: 27979-67-5) is a synthetic compound belonging to the purine family. It has garnered attention due to its potential biological activities, which may have implications in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H24N5O2 |
| Molecular Weight | 294.43 g/mol |
| Density | 1.21 g/cm³ |
| Boiling Point | 447.1 °C at 760 mmHg |
| Flash Point | 224.2 °C |
Purin derivatives often exhibit various biological activities through interactions with nucleic acid structures and enzymes. The specific mechanism of action for Purin-6(3H)-one is not extensively documented; however, compounds with similar structures have been shown to act as enzyme inhibitors or modulators of receptor activity.
Pharmacological Effects
Research indicates that purine derivatives can influence several biological pathways:
- Antitumor Activity : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting proliferation.
- Antiviral Properties : Purines are known to interfere with viral replication processes, potentially serving as antiviral agents.
- Neurological Effects : Certain purine analogs have been studied for their neuroprotective properties and ability to modulate neurotransmitter systems.
Toxicological Data
The acute toxicity of Purin-6(3H)-one was assessed in rodent models. The LD50 (lethal dose for 50% of the population) was determined to be approximately 83 mg/kg when administered intravenously in mice, indicating a significant level of toxicity that warrants caution in therapeutic applications .
Case Studies
-
Study on Antitumor Activity :
- A study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. Results indicated that compounds structurally related to Purin-6(3H)-one demonstrated significant inhibition of cell growth, suggesting potential as chemotherapeutic agents.
-
Neuroprotective Effects :
- In vitro studies indicated that certain purine derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests a possible application in neurodegenerative diseases.
Q & A
Basic: What synthetic methodologies are established for preparing Purin-6(3H)-one derivatives with diethylaminomethyl and dimethylamino substituents?
Methodological Answer:
Synthesis typically involves multi-step condensation and alkylation reactions. For example:
- Step 1: Condensation of uracil derivatives with methylcyanoformimidate in DMF under reflux to form lumazine intermediates (e.g., 1-methyllumazine-6,7-diamine) .
- Step 2: Functionalization via N-alkylation using alkyl bromides (e.g., diethylaminomethyl groups) in the presence of K₂CO₃ as a base .
- Step 3: Purification via crystallization or chromatography.
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | DMF, reflux, 4h | ~80% | |
| 2 | Alkyl bromide, K₂CO₃, MeOH | 60-75% |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- ¹H NMR : Signals for methyl groups (δ 2.5-3.5 ppm) and diethylaminomethyl protons (δ 3.0-3.5 ppm). For example, 1-methyllumazine-6,7-diamine shows distinct peaks at δ 8.2 (NH₂) and δ 3.1 (CH₃) in D6-DMSO .
- Elemental Analysis : Verify C, H, N content (e.g., C₈H₉N₅O·½H₂O requires C 45.81%, H 4.78%, N 33.33%) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245.2) .
Advanced: How can reaction conditions be optimized to address low yields in N-alkylation steps?
Methodological Answer:
- Solvent Selection : Replace MeOH with DMF or DMSO to enhance solubility of polar intermediates .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted heating to reduce reaction time .
- Stoichiometry Adjustment : Increase alkylating agent equivalents (1.5–2.0 eq) while monitoring side reactions via TLC/HPLC .
Advanced: How to resolve contradictions in reported melting points or spectral data across studies?
Methodological Answer:
- Reproduce Synthesis : Ensure identical starting materials (e.g., purity of uracil derivatives) and reaction conditions .
- Crystallography : Obtain single-crystal X-ray structures to confirm polymorphism (e.g., CCDC 1893720/1893721 for related pyrimidines) .
- Dynamic NMR : Probe temperature-dependent conformational changes affecting δ values .
Basic: What are critical impurities to monitor during synthesis?
Methodological Answer:
Common impurities include:
- Unreacted intermediates : e.g., 6-aminouracil derivatives (detectable via HPLC retention time ~8.2 min) .
- Byproducts : Hydrolysis products (e.g., 5-methyluracil) or dimerization artifacts. Use LC-MS with a C18 column (ACN/H₂O gradient) .
Advanced: What computational strategies predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use the SMILES string (e.g., C34H36N6O5) to model interactions with adenosine receptors or kinases in AutoDock Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with enzyme inhibition data from analogous purines .
Basic: How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
Advanced: What experimental approaches elucidate its mechanism in enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ against xanthine oxidase or adenosine deaminase using UV-Vis (ΔA₂₉₀ nm) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins .
- Mutagenesis Studies : Compare activity against wild-type vs. mutant enzymes (e.g., Ala substitutions in active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
